1-BROMO-1,1-DICHLOROTRIFLUOROETHANE

Description

Nomenclature and Structural Classification

1-Bromo-1,1-dichlorotrifluoroethane is systematically named according to International Union of Pure and Applied Chemistry nomenclature conventions, reflecting its precise substitution pattern on the ethane backbone. The compound is officially designated with the Chemical Abstracts Service registry number 354-50-7, providing a unique identifier within chemical databases. Alternative nomenclature includes "1-bromo-1,1-dichloro-2,2,2-trifluoroethane" and "ethane, 1-bromo-1,1-dichloro-2,2,2-trifluoro-", which emphasize different aspects of its structural arrangement.

From a structural classification perspective, this compound belongs to the broader category of organohalogen compounds, specifically within the haloalkane subdivision. Organohalogen compounds are defined as organic molecules containing at least one halogen atom bonded to carbon, and they are further subdivided into alkyl halides, vinylic halides, aryl halides, and acyl halides. The compound under investigation represents an alkyl halide, where all four bonds to the halogen-bearing carbon atoms are single bonds. This classification is significant because the type of carbon to which halogens are bonded primarily determines the characteristic properties of each class.

The systematic classification places this compound within the halogenoalkane family, where multiple hydrogen atoms in the original alkane structure have been replaced by halogen atoms. The presence of three different halogen types (bromine, chlorine, and fluorine) makes this compound a particularly complex example of polyhalogenated ethanes. This structural complexity distinguishes it from simpler monohalogenated or dihalogenated compounds and contributes to its unique chemical and physical properties.

Historical Context in Halogenated Compound Research

The development of halogenated compounds like this compound emerged from extensive research programs initiated in the early twentieth century. The systematic investigation of halogenated hydrocarbons began with the work of Thomas Midgley Junior and his collaborators at General Motors Research Corporation in the 1930s. Charles Frederick Kettering, vice president of General Motors Research Corporation, assembled a team that included Midgley, Albert Leon Henne, and Robert McNary to develop new refrigerant compounds with improved safety and performance characteristics.

Between 1930 and 1935, this research team developed numerous halogenated compounds through Kinetic Chemicals, a joint venture between DuPont and General Motors. Their work established the foundation for understanding how halogen substitution patterns affect molecular properties, particularly in terms of stability, toxicity, and thermal behavior. This research period saw the systematic development of multiple chlorofluorocarbon and related halogenated compounds, each designed to meet specific industrial requirements.

The broader category of halogenated fire suppression agents, known as halons, began development during the 1940s when approximately sixty new agents underwent testing by universities and military organizations in the United States and England. These extensive testing programs established the scientific basis for understanding how different halogen combinations affect fire suppression effectiveness and toxicity profiles. From these studies, several compounds were selected for further evaluation, contributing to the growing knowledge base of halogenated compound behavior.

Haloalkanes, including compounds similar to this compound, have been known for centuries, with chloroethane being produced as early as the fifteenth century. However, the systematic synthesis and understanding of such compounds developed significantly during the nineteenth century alongside advances in organic chemistry and alkane structure elucidation. This historical progression established reliable methods for selective carbon-halogen bond formation, including halogen addition to alkenes, hydrohalogenation reactions, and alcohol conversion to alkyl halides.

Chemical Formula and Molecular Structure

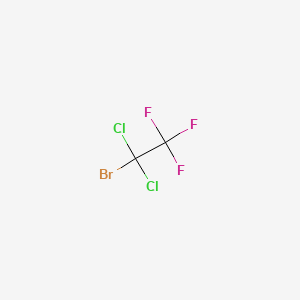

This compound possesses the molecular formula C₂BrCl₂F₃, indicating a two-carbon backbone with one bromine atom, two chlorine atoms, and three fluorine atoms as substituents. The molecular weight is reported as 231.83 atomic mass units, with slight variations in different sources reporting 231.827 atomic mass units. This molecular composition places the compound within the category of highly halogenated ethanes, where the original eight hydrogen atoms of ethane have been extensively replaced by halogen atoms.

The structural arrangement can be represented through various chemical notation systems. The Simplified Molecular-Input Line-Entry System representation is "C(C(Cl)(Cl)Br)(F)(F)F", which clearly indicates the connectivity pattern. The International Chemical Identifier string "InChI=1S/C2BrCl2F3/c3-1(4,5)2(6,7)8" provides a standardized method for representing the molecular structure in databases. These representations confirm that one carbon atom bears the bromine and two chlorine atoms, while the adjacent carbon atom carries the three fluorine atoms.

The physical properties reflect the molecular structure and halogen content. The compound exhibits a boiling point of 69.2 degrees Celsius, indicating relatively strong intermolecular forces despite being a small molecule. The density of 1.950 grams per cubic centimeter is substantially higher than that of water, reflecting the high atomic mass of the halogen substituents. These physical properties are consistent with the presence of multiple heavy halogen atoms and the resulting molecular mass.

Stereochemical Properties and Conformational Analysis

The stereochemical analysis of this compound reveals important aspects of its three-dimensional molecular geometry. The carbon atom bearing the bromine and two chlorine atoms adopts a tetrahedral geometry, as expected for sp³ hybridized carbon. Similarly, the carbon atom substituted with three fluorine atoms maintains tetrahedral geometry. The International Chemical Identifier Key "ZKMFFBJKSALGEO-UHFFFAOYSA-N" indicates that this compound does not possess stereoisomeric complexity, suggesting that no chiral centers are present in the molecule.

The conformational behavior of this compound involves rotation around the central carbon-carbon bond. Unlike simple ethane, the presence of multiple halogen substituents creates significant steric interactions that influence the preferred conformational arrangements. The different sizes of the halogen atoms (fluorine being the smallest, followed by chlorine, then bromine) result in asymmetric steric interactions that can stabilize certain conformational arrangements over others.

The molecular geometry is further influenced by the different electronegativity values of the halogen substituents. Fluorine, being the most electronegative element, creates a significant electron-withdrawing effect on its carbon center. Chlorine and bromine, while less electronegative than fluorine, still exert considerable inductive effects. These electronic effects, combined with the steric considerations, determine the overall molecular shape and the preferred conformational states.

The carbon-halogen bond lengths vary significantly within this molecule. Carbon-fluorine bonds are notably shorter and stronger than carbon-chlorine bonds, which are in turn shorter than carbon-bromine bonds. This variation in bond lengths contributes to the overall molecular geometry and influences the conformational preferences. The exceptional strength of carbon-fluorine bonds, in particular, provides considerable stability to the trifluoromethyl portion of the molecule.

Data Summary

Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-1,1-dichloro-2,2,2-trifluoroethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2BrCl2F3/c3-1(4,5)2(6,7)8 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKMFFBJKSALGEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Br)(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2BrCl2F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195153 | |

| Record name | Ethane, bromodichlorotrifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354-50-7, 42339-74-2 | |

| Record name | 1-Bromo-1,1-dichloro-2,2,2-trifluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane, bromodichlorotrifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042339742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-1,1-dichloro-2,2,2-trifluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, bromodichlorotrifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BROMO-1,1-DICHLORO-2,2,2-TRIFLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JT2P2VXA8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ethane, bromodichlorotrifluoro- typically involves halogenation reactions where ethane is treated with bromine, chlorine, and fluorine under controlled conditions. The reaction conditions often include the use of catalysts and specific temperatures to ensure the selective addition of halogens to the ethane molecule.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes where ethane is exposed to halogen gases in the presence of catalysts. The reaction is carried out in reactors designed to handle the corrosive nature of halogen gases and to ensure the safety and efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions: 1-BROMO-1,1-DICHLOROTRIFLUOROETHANE can undergo various chemical reactions, including:

Substitution Reactions: Where one halogen atom is replaced by another atom or group.

Elimination Reactions: Leading to the formation of alkenes.

Oxidation and Reduction Reactions: Involving changes in the oxidation state of the halogen atoms.

Common Reagents and Conditions:

Substitution Reactions: Often involve nucleophiles such as hydroxide ions or amines.

Elimination Reactions: Typically require strong bases like potassium tert-butoxide.

Oxidation and Reduction Reactions: May involve reagents like potassium permanganate or hydrogen gas.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield different halogenated ethanes, while elimination reactions can produce ethene derivatives.

Applications De Recherche Scientifique

Chemical Properties and Reactions

The unique structure of 1-BROMO-1,1-DICHLOROTRIFLUOROETHANE allows it to participate in several types of chemical reactions:

- Substitution Reactions : In these reactions, one halogen atom can be replaced by another atom or group.

- Elimination Reactions : These lead to the formation of alkenes.

- Oxidation and Reduction Reactions : Changes in the oxidation state of halogen atoms can occur during these processes.

Chemistry

In the realm of organic synthesis, this compound serves as a crucial reagent. It is used to synthesize other halogenated compounds due to its reactivity. Its unique combination of bromine, chlorine, and fluorine atoms imparts distinct chemical properties that are advantageous for specialized applications.

Biology

Research has explored the biological effects of this compound. It has been studied for its potential use in biochemical assays and its interactions with biological systems. The compound's halogen atoms can form strong bonds with molecular targets such as enzymes and receptors, influencing their activity and function.

Medicine

The compound is under investigation for potential therapeutic properties. Its structure makes it a model compound in drug development, particularly in studies aimed at understanding the mechanisms of action of halogenated compounds in medicinal chemistry.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals. It is also employed as a solvent in various manufacturing processes due to its effective solvent properties.

Case Study 1: Organic Synthesis

A study demonstrated that this compound could be effectively used as a precursor for synthesizing more complex halogenated hydrocarbons. Researchers found that substitution reactions involving this compound led to higher yields compared to other halogenated ethane derivatives .

Case Study 2: Biochemical Assays

In a biochemical assay evaluating the inhibitory effects of various halogenated compounds on enzyme activity, this compound exhibited significant inhibitory effects on certain target enzymes. This property suggests potential utility in drug development and therapeutic applications .

Mécanisme D'action

The mechanism by which ethane, bromodichlorotrifluoro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong bonds with these targets, leading to changes in their activity and function. The pathways involved may include halogen bonding, hydrogen bonding, and van der Waals interactions.

Comparaison Avec Des Composés Similaires

1,1,1-Trichloroethane: A chloroalkane with similar halogenation properties.

2-Bromo-2-chloro-1,1,1-trifluoroethane (Halothane): A halogenated ethane used as an anesthetic.

Uniqueness: 1-BROMO-1,1-DICHLOROTRIFLUOROETHANE is unique due to its specific combination of bromine, chlorine, and fluorine atoms, which impart distinct chemical and physical properties. This makes it valuable for specialized applications where other halogenated ethanes may not be suitable.

Q & A

Q. What are the recommended methods for synthesizing 1-bromo-1,1-dichlorotrifluoroethane in laboratory settings?

The compound can be synthesized via halogen exchange reactions. A common approach involves the bromination of 1,1-dichlorotrifluoroethane using HBr under UV light or radical initiators. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize side products like di-substituted bromo derivatives. Gas chromatography (GC) coupled with mass spectrometry (MS) is recommended to confirm purity and monitor reaction progress .

Q. How can researchers characterize the structural and electronic properties of this compound?

Use a combination of:

- Gas-phase FTIR spectroscopy to analyze vibrational modes, particularly C-Br and C-Cl stretches.

- NMR spectroscopy (¹⁹F and ¹³C) to resolve electronic environments of fluorine and carbon atoms.

- X-ray crystallography (if crystalline derivatives are synthesized) for precise bond-length and angle measurements .

Q. What safety protocols are critical when handling this compound?

Refer to Safety Data Sheets (SDS) for hazard mitigation:

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.

- Store in sealed containers away from light to prevent decomposition.

- Neutralize waste with alkaline solutions to reduce bromine emission risks .

Advanced Research Questions

Q. What reaction mechanisms dominate in nucleophilic substitution reactions involving this compound?

The steric hindrance from three halogen atoms favors Sₙ2 mechanisms for small nucleophiles (e.g., OH⁻), while bulky nucleophiles may trigger elimination (E2) pathways. Kinetic studies using deuterated solvents can distinguish between mechanisms. Computational modeling (DFT) is advised to map transition states and energy barriers .

Q. How should researchers resolve contradictions between experimental and computational data for this compound?

- Compare experimental spectroscopic data (e.g., FTIR, NMR) with DFT-calculated spectra.

- Validate computational models by adjusting basis sets (e.g., B3LYP/6-311+G(d,p)) to match observed bond angles and dipole moments.

- Replicate experiments under controlled conditions to rule out environmental interference .

Q. What environmental impacts are associated with this compound, and how can they be assessed?

- Evaluate ozone depletion potential (ODP) using computational tools like the Montreal Protocol’s ODP calculator.

- Conduct atmospheric lifetime studies via photolysis experiments (λ = 254 nm) to measure degradation rates.

- Cross-reference with banned analogs (e.g., 1-bromo-1,1-difluoropropane) listed in industry standards .

Q. What strategies optimize catalytic pathways for synthesizing derivatives of this compound?

- Use transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions to introduce aryl or alkyl groups.

- Monitor regioselectivity in radical bromination using ESR spectroscopy.

- Explore solvent-free conditions to enhance reaction efficiency and reduce halogenated waste .

Q. How does thermal decomposition of this compound affect its stability in high-temperature applications?

- Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (typically >200°C).

- Analyze gaseous byproducts (e.g., HBr, Cl₂) via FTIR or GC-MS.

- Stabilize the compound using additives like radical scavengers (e.g., BHT) .

Methodological Notes

- Data Contradiction Analysis : Apply iterative qualitative frameworks (e.g., triangulation of spectroscopic, computational, and synthetic data) to validate hypotheses .

- Experimental Design : Prioritize factorial design to isolate variables (e.g., solvent polarity, temperature) impacting reaction yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.